
Fentanyl citrate
Vue d'ensemble
Description
- Contrairement à la douleur chronique, qui n’est pas liée au cancer, le citrate de fentanyl cible spécifiquement la douleur cancéreuse.
- Il est administré sous forme de lozenge transmuqueux oral et convient aux adultes et aux adolescents âgés de 16 ans et plus .
Citrate de fentanyl : est un principalement utilisé pour gérer qui n’est pas suffisamment contrôlé par d’autres médicaments.
Mécanisme D'action
- Le citrate de fentanyl se lie aux récepteurs mu-opioïdes du système nerveux central.
- Cette liaison inhibe la libération de neurotransmetteurs, réduisant la perception de la douleur.
- Les voies moléculaires impliquées comprennent la signalisation des protéines G et la modulation des canaux calciques .
Analyse Biochimique
Biochemical Properties
Fentanyl citrate exerts its analgesic effect by selectively binding to the mu-opioid receptor in the central nervous system (CNS), thereby mimicking the effects of endogenous opiates . This interaction with the mu-opioid receptor is a key biochemical reaction involving this compound .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving the mu-opioid receptor . This compound can also affect gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, particularly the mu-opioid receptor . This binding leads to the activation of the receptor and subsequent changes in gene expression . This compound does not typically cause enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the analgesic effect usually lasts for 30 to 60 minutes after a single intravenous dose . This compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the LD10 and LD50 were observed to be 110 and 135 mg/kg, respectively, in SKH1 mice . High doses of this compound can produce apnea .
Metabolic Pathways
This compound is primarily transformed in the liver, demonstrating a high first pass clearance . It releases approximately 75% of an intravenous dose in urine, mostly as metabolites with less than 10% representing the unchanged drug . This compound is also involved in metabolic pathways that interact with various enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It accumulates in skeletal muscle and fat, and is released slowly into the blood . This compound’s distribution is influenced by its lipophilic nature, which allows it to cross the blood-brain barrier effectively .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm due to its lipophilic nature . It can also be found in the Golgi apparatus where it can couple to G-proteins . The subcellular location defines the signaling effects of this compound .
Méthodes De Préparation
Voies de synthèse : Le citrate de fentanyl est synthétisé par des réactions chimiques. Des voies de synthèse spécifiques impliquent la modification de composés précurseurs pour produire du citrate de fentanyl.
Conditions de réaction : Ces réactions se produisent généralement dans des conditions contrôlées, avec des réactifs et des catalyseurs spécifiques.
Production industrielle : La production industrielle du citrate de fentanyl implique la synthèse à grande échelle, la purification et la formulation en forme posologique transmuqueuse orale.
Analyse Des Réactions Chimiques
Types de réactions : Le citrate de fentanyl subit diverses réactions, notamment , , et .
Réactifs courants : Des réactifs comme , , et jouent des rôles cruciaux.
Produits majeurs : Le principal produit est le citrate de fentanyl lui-même, qui possède des propriétés analgésiques puissantes.
Applications de la recherche scientifique
Chimie : Les chercheurs étudient les propriétés chimiques, la stabilité et la réactivité du citrate de fentanyl.
Biologie : Les enquêtes explorent ses interactions avec les récepteurs cellulaires et les effets secondaires potentiels.
Médecine : Les applications cliniques du citrate de fentanyl s’étendent au-delà de la gestion de la douleur cancéreuse, y compris l’anesthésie et la sédation.
Industrie : Les sociétés pharmaceutiques produisent et distribuent du citrate de fentanyl pour un usage médical.
Applications De Recherche Scientifique
Breakthrough Pain Management
Breakthrough pain is a transient exacerbation of pain that occurs despite stable and adequately controlled background analgesia. Fentanyl citrate is particularly effective in managing this type of pain:
- A multicenter study demonstrated that oral transmucosal this compound (OTFC) significantly reduced breakthrough pain intensity within minutes of administration. Patients reported faster onset of relief compared to traditional short-acting opioids .
- The study involved 62 adult cancer patients and found that 76% achieved satisfactory pain relief with a single dose of OTFC after appropriate titration .
Anesthesia
This compound is widely used in anesthesia for its rapid onset and potent analgesic properties:
- It is administered during induction and maintenance phases of anesthesia to provide analgesia without the need for higher doses of inhalational anesthetics .
- In a clinical setting, fentanyl's effects can be observed within 5 to 15 minutes post-administration, making it ideal for procedures requiring quick analgesic action .
Efficacy in Cancer Pain Management
A retrospective study evaluated the use of continuous subcutaneous infusion of fentanyl in cancer patients who experienced uncontrolled pain on other opioids. The findings indicated:
- Transitioning to fentanyl resulted in improved stability for 10 out of 17 patients who had previously experienced toxicity with other opioids .
- Patients switching from transdermal to continuous subcutaneous fentanyl maintained effective pain control without significant local toxicities .
Side Effects and Management
While this compound is effective, it can also lead to adverse effects such as respiratory depression and bradycardia:
- A case report highlighted a patient who developed severe bradycardia after transitioning from hydromorphone to transdermal fentanyl, emphasizing the importance of monitoring vital signs in palliative care settings .
- Another report discussed the successful management of a patient who misused fentanyl patches but was effectively transitioned to methadone therapy .
Comparative Efficacy Studies
Recent studies have compared various formulations of this compound:
Formulation Type | Bioavailability | Onset Time | Duration of Action | Indications |
---|---|---|---|---|
Oral Transmucosal (OTFC) | Higher than traditional opioids | ~5 min | Short (~30 min) | Breakthrough cancer pain |
Transdermal Patches | Variable | Slow (~12-24 h) | Long (up to 72 h) | Chronic pain management |
Injectable Fentanyl | High | Rapid | Short (1-2 h) | Anesthesia induction & maintenance |
Comparaison Avec Des Composés Similaires
Caractéristiques uniques : Le citrate de fentanyl se distingue par sa forte puissance et son début d’action rapide.
Composés similaires : D’autres opiacés puissants comprennent , , et .
N’oubliez pas que le citrate de fentanyl est un médicament puissant et que son utilisation doit être strictement supervisée par des professionnels de la santé. Si vous avez d’autres questions, n’hésitez pas à les poser
Activité Biologique
Fentanyl citrate is a potent synthetic opioid analgesic, primarily used for managing severe pain, particularly in cancer patients. Understanding its biological activity is crucial for optimizing its therapeutic use and minimizing adverse effects.
This compound acts primarily as an agonist at the mu-opioid receptors in the central nervous system (CNS). Upon binding to these receptors, it activates a series of intracellular signaling pathways, which leads to:
- Inhibition of adenylate cyclase , resulting in decreased cyclic AMP (cAMP) levels.
- Hyperpolarization of neurons , reducing neuronal excitability and neurotransmitter release.
- Analgesic effects , primarily by modulating pain perception and response.
The selectivity of fentanyl for mu-opioid receptors is evident from its binding affinity, with Ki values reported as follows:
Pharmacokinetics
This compound exhibits rapid absorption and onset of action, particularly in formulations like oral transmucosal this compound (OTFC). Key pharmacokinetic parameters include:
- Bioavailability : The bioavailability of OTFC is approximately 65%, compared to 47% for Actiq (another formulation) .
- Peak plasma concentration (Cmax) : Following administration, Cmax can reach up to 1.2 ng/mL after a dose of 200 µg .
- Half-life : The elimination half-life varies but is generally around 3 to 12 hours depending on the formulation and individual patient metabolism.
Clinical Efficacy
This compound has been extensively studied for its effectiveness in managing breakthrough pain (BTP) in cancer patients. Notable findings from clinical studies include:
- In a randomized controlled trial involving 62 patients, OTFC provided significant pain relief within 5 minutes, with most patients achieving adequate pain control with a single dose .
- A multicenter study demonstrated that titration of OTFC led to effective dosing without significant adverse effects, with somnolence and nausea being the most common side effects .
Case Studies
- Study on Breakthrough Pain Management :
- Pharmacokinetic Comparison :
Safety Profile
While this compound is effective for pain management, it carries risks associated with opioid use:
- Respiratory Depression : A critical concern, especially at higher doses or when combined with other CNS depressants.
- Cardiovascular Effects : Studies have shown that fentanyl can affect heart rate and rhythm; caution is advised in patients with pre-existing cardiovascular conditions .
Summary Table of Key Characteristics
Characteristic | Value/Description |
---|---|
Primary Action | Mu-opioid receptor agonist |
Bioavailability | ~65% (OTFC) |
Cmax (200 µg dose) | Up to 1.2 ng/mL |
Common Side Effects | Somnolence, nausea, dizziness |
Effective Dose Range | Individualized; typically starts at lower doses |
Propriétés
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C6H8O7/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,21H,2,13-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLVTNPOHDFFCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
437-38-7 (Parent) | |
Record name | Fentanyl citrate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80243933 | |
Record name | Fentanyl citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
990-73-8 | |
Record name | Fentanyl citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=990-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fentanyl citrate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fentanyl citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fentanyl dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENTANYL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUN5LYG46H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.